5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with the molecular formula C17H13ClO5 . It is known for its unique structure, which includes a chlorophenyl group, a furan ring, and a dioxane-dione moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with appropriate aldehydes or ketones under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride . The controlled addition of acetic anhydride to a mixture of Meldrum’s acid, the aldehyde or ketone, and an acid catalyst can yield the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine
Uniqueness
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a chlorophenyl group, a furan ring, and a dioxane-dione moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H13ClO5 |
---|---|
Molecular Weight |
332.7 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H13ClO5/c1-17(2)22-15(19)13(16(20)23-17)9-12-7-8-14(21-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3 |
InChI Key |
KYOLYRGULJYPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)O1)C |
Origin of Product |
United States |
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